molecular formula C12H9FN2O3 B1440533 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid CAS No. 1286705-94-9

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No. B1440533
M. Wt: 248.21 g/mol
InChI Key: ZKTIZQASEAPNCS-UHFFFAOYSA-N
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Description

“4-Fluorophenylacetic acid” is used as an intermediate in the production of fluorinated anesthetics . It’s a white shiny crystalline powder or flakes . “2-Fluorophenylacetic acid” is a chiral derivatizing agent for determination of enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy .


Synthesis Analysis

The synthesis of related compounds involves various stages and conditions. For instance, “ethyl 2-(4-fluorophenylamino)-2-oxoacetate” reacts with water and sodium hydroxide in tetrahydrofuran and methanol at 0 - 20°C .


Molecular Structure Analysis

The molecular formula of “4-Fluorophenylacetic acid” is C8H7FO2 and that of “2-Fluorophenylacetic acid” is FC6H4CH2CO2H .


Chemical Reactions Analysis

“4-Fluorophenylacetic acid” is used as an intermediate in the production of fluorinated anesthetics . “2-Fluorophenylacetic acid” was used in the synthesis of thiazolino [3,2- c ]pyrimidin-5,7-diones .


Physical And Chemical Properties Analysis

“4-Fluorophenylacetic acid” is insoluble in water . It has a melting point of 81-83°C and a boiling point of 164°C (2mmHg) . The molecular weight of “4-Fluorophenylacetic acid” is 154.14 g/mol .

Scientific Research Applications

Environmental Impact and Toxicology

Research on compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) examines their environmental presence and toxicological effects, emphasizing the necessity to understand and mitigate potential environmental and health impacts. Studies focus on the toxicology and mutagenicity of herbicides, including their biochemical pathways and effects on non-target species, highlighting the importance of assessing occupational risks and environmental persistence (Zuanazzi, Ghisi, & Oliveira, 2020).

Chemical Synthesis and Industrial Applications

The synthesis of related fluorinated compounds, such as 2-fluoro-4-bromobiphenyl, underlines the chemical industry's efforts to develop efficient, cost-effective methods for producing key intermediates in pharmaceuticals and agrochemicals. This research addresses challenges in synthesis, offering insights into large-scale production and environmental considerations (Qiu, Gu, Zhang, & Xu, 2009).

Advanced Oxidation Processes for Degradation

Investigations into advanced oxidation processes (AOPs) for degrading recalcitrant compounds in wastewater from industries such as pharmaceuticals demonstrate the potential for removing toxic pollutants effectively. This research is crucial for developing treatment technologies that ensure environmental safety and compliance with regulatory standards (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Biomedical and Pharmaceutical Research

Studies on compounds like 4-phenylbutyric acid explore its role as a chemical chaperone in various biological systems, highlighting its potential therapeutic effects in addressing proteostasis, reducing endoplasmic reticulum stress, and treating diseases related to protein misfolding. This research opens avenues for developing novel treatments for a range of conditions, from neurodegenerative disorders to metabolic diseases (Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015).

Safety And Hazards

“4-Fluorophenylacetic acid” causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c13-9-3-1-8(2-4-9)10-5-11(16)15(7-14-10)6-12(17)18/h1-5,7H,6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTIZQASEAPNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)N(C=N2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid
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2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid
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2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid
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2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid
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2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid
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2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid

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